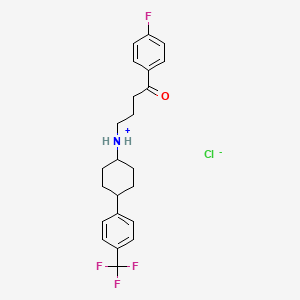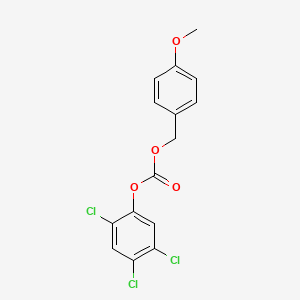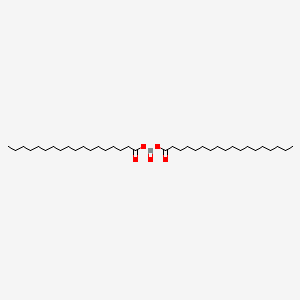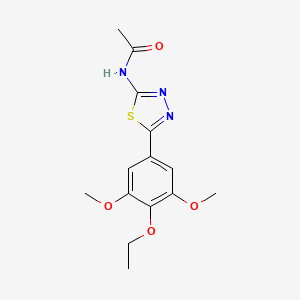
Dibasic aluminum salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibasic aluminum salicylate is a chemical compound with the molecular formula C7H5O3.Al.2H2O. It is known for its use in various industrial and medical applications due to its unique properties. The compound is formed by the reaction of aluminum with salicylic acid, resulting in a complex that has both aluminum and salicylate ions.
准备方法
Synthetic Routes and Reaction Conditions
Dibasic aluminum salicylate can be synthesized through the reaction of aluminum hydroxide with salicylic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + 2 \text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_7\text{H}_5\text{O}_3)_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where aluminum hydroxide and salicylic acid are mixed under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through filtration and drying processes.
化学反应分析
Types of Reactions
Dibasic aluminum salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The salicylate ions in the compound can be substituted with other anions or ligands, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminum oxide and other oxidized salicylate derivatives, while substitution reactions can yield new aluminum complexes with different ligands.
科学研究应用
Dibasic aluminum salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of dibasic aluminum salicylate involves its interaction with biological molecules and cellular pathways. The salicylate ions in the compound are known to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, resulting in anti-inflammatory and analgesic effects. Additionally, the aluminum ions in the compound may interact with cellular proteins and membranes, further contributing to its biological activities.
相似化合物的比较
Dibasic aluminum salicylate can be compared with other similar compounds, such as:
Monobasic aluminum salicylate: This compound has a different stoichiometry and may exhibit different chemical and biological properties.
Copper salicylate: Copper salicylate is another metal-salicylate complex with distinct properties and applications, particularly in anti-inflammatory and antimicrobial treatments.
Zinc salicylate: Zinc salicylate is used in various medical and industrial applications, similar to this compound, but with unique properties due to the presence of zinc ions.
属性
CAS 编号 |
41312-26-9 |
|---|---|
分子式 |
C7H7AlO5 |
分子量 |
198.11 g/mol |
IUPAC 名称 |
aluminum;2-carboxyphenolate;dihydroxide |
InChI |
InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3 |
InChI 键 |
REXUFGONOCXWFJ-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)


![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)








![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
